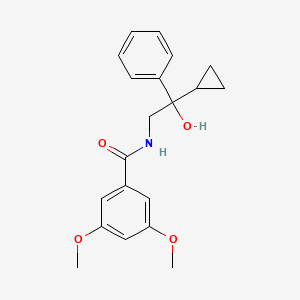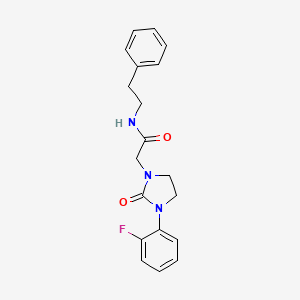
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-phenethylacetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s structure and properties may be similar to those of other fluorophenyl compounds .
科学的研究の応用
Synthesis and Anti-inflammatory Activity
Research has shown the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, exhibiting significant anti-inflammatory activity. This synthesis involved reacting pyrazole with substitutions at phenyl and benzofuran with various substituted N-(3-chloro-4-fluorophenyl) derivatives (Sunder & Maleraju, 2013).
Anti-inflammatory and Analgesic Activities
Another study synthesized new imidazolyl acetic acid derivatives, which showed maximum anti-inflammatory activity in rat paw edema and analgesic activity using the writhing test in mice. These compounds included 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, demonstrating their potential in anti-inflammatory and analgesic applications (Khalifa & Abdelbaky, 2008).
Potential in Neurodegenerative Disorders Imaging
Fluoroethoxy and fluoropropoxy substituted acetamides, including variants of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl)-N, N-diethylacetamides, were synthesized and found to have high affinity for peripheral benzodiazepine receptors, compared to central receptors. This indicates their potential application in imaging for neurodegenerative disorders (Fookes et al., 2008).
Polymorphism in Pharmaceuticals
Linezolid, a compound related to 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-phenethylacetamide, was studied for its polymorphic forms. Understanding these forms is crucial in pharmaceuticals for developing different formulations and ensuring consistent drug performance (Maccaroni et al., 2008).
Antipsychotic Potential
Compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have been found to exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This unique mode of action suggests their potential as novel antipsychotic agents (Wise et al., 1987).
Electrical Insulating Properties
Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups, synthesized through nucleophilic substitution polymerization, showed high thermal stability and electrical insulating properties. These polymers are potentially useful in the electronics industry (Hamciuc et al., 2008).
Antihypertensive Agents
The synthesis of substituted-benzimidazole derivatives as potent antihypertensive agents demonstrates the versatility of these compounds in cardiovascular drug development (Sharma et al., 2010).
Anti-Microbial Activity
Novel thiazolidin-4-one derivatives have been synthesized for their antibacterial and antifungal activities. These compounds, including 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, showed moderate in vitro activities against various microorganisms (Patil et al., 2011).
将来の方向性
特性
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-8-4-5-9-17(16)23-13-12-22(19(23)25)14-18(24)21-11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORROWFJUQCGDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

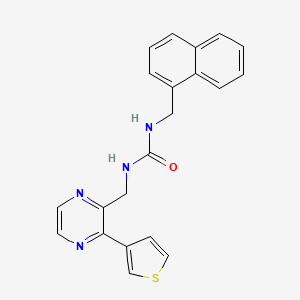
![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)
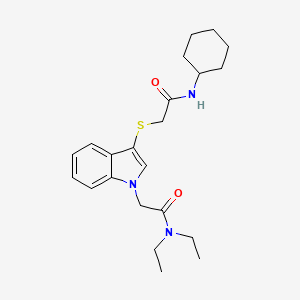

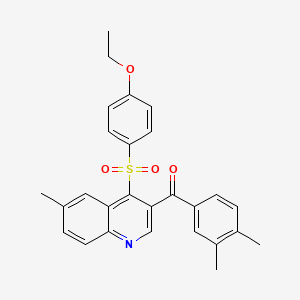
![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)
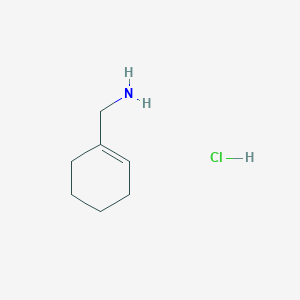
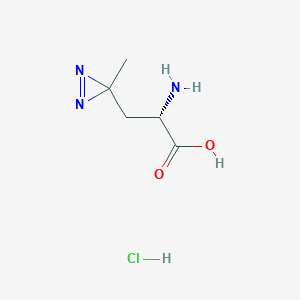
![Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2752649.png)
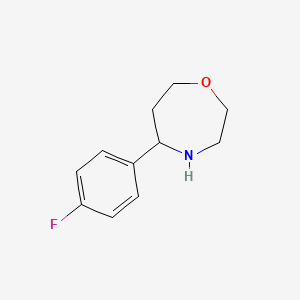
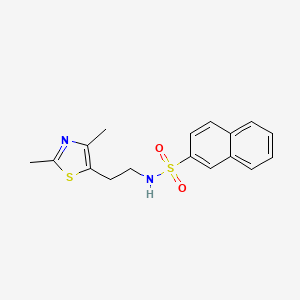
![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)
